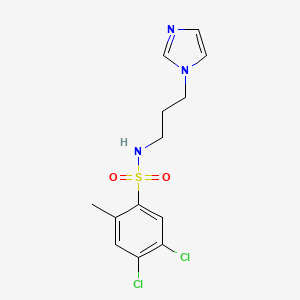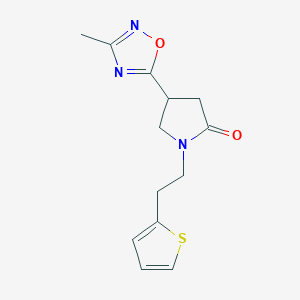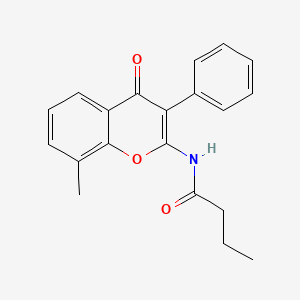
4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide
描述
4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to selectively target and inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key player in the signaling pathways that regulate the growth and survival of cancer cells. In
作用机制
The mechanism of action of 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide involves the selective inhibition of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are often dysregulated in cancer. By inhibiting BTK, 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide has been shown to have other biochemical and physiological effects. For example, 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which are often elevated in cancer patients and contribute to disease progression. 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide has also been shown to modulate the immune system, potentially enhancing the anti-tumor immune response.
实验室实验的优点和局限性
One of the major advantages of 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide for lab experiments is its selectivity for BTK, which allows for more precise targeting of cancer cells. Additionally, 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. However, there are also limitations to the use of 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide in lab experiments. For example, 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide may have off-target effects that could complicate data interpretation. Additionally, the optimal dosing and administration schedule for 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide in lab experiments may vary depending on the specific cancer model being used.
未来方向
There are many potential future directions for research on 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide. One area of interest is the development of combination therapies that incorporate 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms of resistance to 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide and to identify biomarkers that can predict response to treatment. Finally, ongoing clinical trials will provide important information on the safety and efficacy of 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide in cancer patients, which will inform future research and clinical practice.
合成方法
The synthesis of 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-aminopropyl imidazole, followed by the addition of sodium hydroxide and the isolation of the resulting product. This method has been optimized to produce 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide with high purity and yield, making it suitable for use in scientific research.
科学研究应用
4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide in cancer patients.
属性
IUPAC Name |
4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-10-7-11(14)12(15)8-13(10)21(19,20)17-3-2-5-18-6-4-16-9-18/h4,6-9,17H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFXOIOEORDHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCN2C=CN=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323815 | |
| Record name | 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
838871-11-7 | |
| Record name | 4,5-dichloro-N-(3-imidazol-1-ylpropyl)-2-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Butyryl-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2481880.png)

![4-isopropoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2481883.png)


![4-chloro-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2481888.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)
![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)
![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)


